molecular formula C21H21N3O2S B2805429 (E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1105232-94-7

(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2805429
CAS No.: 1105232-94-7
M. Wt: 379.48
InChI Key: ZKZFLEZDHWABRQ-CMDGGOBGSA-N
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Description

(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel derivatives related to "(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one" involves complex chemical processes, including Claisen Schmidt condensation, cyclization, and Mannich's reaction, leading to compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017). Another study focused on the synthesis of thiazolidinone derivatives, demonstrating the chemical versatility of these compounds (Divyesh Patel et al., 2012).

Biological Activities

The exploration of biological activities is a significant application of these compounds. Research has shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, some compounds demonstrated activity against multiple cancer cell lines, suggesting their potential as anticancer agents (Kostyantyn Turov, 2020). Antimicrobial activities were also observed, with compounds showing efficacy against a range of bacterial and fungal pathogens (Serap Başoğlu et al., 2013).

Antipsychotic Potential

Research into the antipsychotic potential of related compounds has yielded promising results. Conformationally constrained butyrophenones, for example, were prepared and evaluated as antipsychotic agents, demonstrating affinity for dopamine and serotonin receptors (E. Raviña et al., 2000).

Anticancer Evaluation

Further investigations into the anticancer properties of di- and trifunctional substituted 1,3-thiazoles showed that certain compounds with a piperazine substituent exhibited significant anticancer activity, highlighting the therapeutic potential of these derivatives (S. Chandrappa et al., 2010).

Properties

IUPAC Name

(E)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-21(9-8-17-5-2-1-3-6-17)24-12-10-23(11-13-24)15-20-22-18(16-27-20)19-7-4-14-26-19/h1-9,14,16H,10-13,15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZFLEZDHWABRQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.